molecular formula C16H14N4 B182022 2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole CAS No. 3575-07-3

2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole

Cat. No. B182022
CAS RN: 3575-07-3
M. Wt: 262.31 g/mol
InChI Key: IXEHZMUOBBZTNR-UHFFFAOYSA-N
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Description

“2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole” is a compound that contains a benzimidazole moiety . Benzimidazoles are a broad group of compounds that contain nitrogen atoms in their structure and can mimic properties of DNA bases . They show biological activities and are also used for spectral and catalytic properties .


Synthesis Analysis

The synthesis of benzimidazole derivatives has been discussed in several studies . For instance, a new benzimidazole compound, N-benzimidazol-2-yl N′-benzyl proponamidine 2, has been synthesized and structurally characterized .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be analyzed using various techniques . For example, the compound N-[2-(1H-Benzimidazol-2-yl)ethyl]butanamide has a molecular formula of C13H17N3O and an average mass of 231.294 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives depend on the nature of the substituents and the molecular structure . For instance, N-[2-(1H-Benzimidazol-2-yl)ethyl]butanamide has a density of 1.2±0.1 g/cm3, a boiling point of 535.4±33.0 °C at 760 mmHg, and a molar volume of 199.9±3.0 cm3 .

Scientific Research Applications

DNA Binding and Cellular Applications

The bis-benzimidazole family, including Hoechst 33258, a derivative closely related to "2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole," demonstrates strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. This property makes it invaluable as a fluorescent DNA stain for cellular and molecular biology applications, including chromosome and nuclear staining, analysis of nuclear DNA content through flow cytometry, and plant chromosome analysis. Beyond staining, Hoechst derivatives also find uses in radioprotection and as topoisomerase inhibitors, serving as a basis for rational drug design and molecular biology research (Issar & Kakkar, 2013).

Pharmacological and Biological Activities

Benzimidazole derivatives exhibit a wide range of pharmacological and biological activities, attributed to various substitutions around the benzimidazole nucleus. These activities include antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, and central nervous system stimulant and depressant effects. The structural diversity allows for the development of therapeutic agents across a spectrum of diseases, making benzimidazoles a cornerstone in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Anticancer Research

The exploration of benzimidazole hybrids has shown significant progress in anticancer potential. These derivatives act through various mechanisms, including DNA intercalation, functioning as alkylating agents, and inhibiting topoisomerases, DHFR enzymes, and tubulin. The structure-activity relationship (SAR) analysis of benzimidazole derivatives provides insights into the synthesis of targeted compounds for cancer therapy, highlighting the importance of substituent variation for potency and selectivity (Akhtar et al., 2019).

Agricultural and Veterinary Applications

In agriculture and veterinary medicine, benzimidazoles serve as fungicides and anthelmintic drugs. Their mode of action, particularly in inhibiting microtubule assembly by binding to the tubulin molecule, underpins their efficacy in treating infections and infestations in plants and animals, respectively. This understanding facilitates the use of benzimidazoles in studying fungal cell biology and molecular genetics, leveraging these compounds as tools for investigating tubulin structure and microtubule function (Davidse, 1986).

Antimicrobial Applications

Benzimidazole derivatives have demonstrated significant antimicrobial activity, underlining their importance in addressing bacterial infections. The structural variability of these compounds allows for the optimization of antibacterial properties, providing a pathway for the development of novel antimicrobial agents (Negi, Kumar, Singh, & Singh, 2017).

properties

IUPAC Name

2-[2-(1H-benzimidazol-2-yl)ethyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4/c1-2-6-12-11(5-1)17-15(18-12)9-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEHZMUOBBZTNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20291832
Record name 2,2'-ethane-1,2-diylbis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1H-Benzimidazol-2-yl)ethyl]-1H-benzimidazole

CAS RN

3575-07-3
Record name 3575-07-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78566
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-ethane-1,2-diylbis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20291832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask were added 3 g of 1,2-phenylene diamine, 1.6 g of succinic acid, and 30 ml of 4M hydrochloric acid. The mixture was heated to reflux under nitrogen for 22 hours, and then cooled to 22 C. The solid was filtered, washed with a little water and dissolved in a warm mixture of 30 ml of acetone and 40 ml of water. Enough ammonium hydroxide was added to basify the mixture, and after cooling to 22 C, the product was filtered and washed with 20 ml of 50% acetone and dried, resulting in a light pink solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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